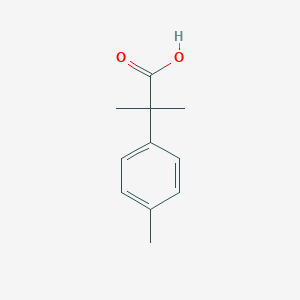

2-Methyl-2-(4-methylphenyl)propanoic acid

Vue d'ensemble

Description

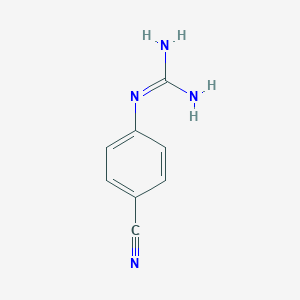

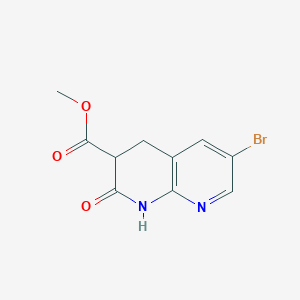

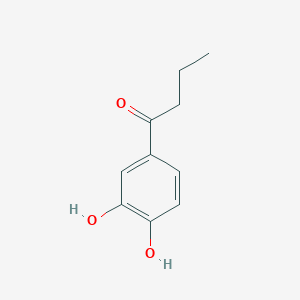

2-Methyl-2-(4-methylphenyl)propanoic acid is a chemical compound with the molecular formula C11H14O2 . It is an intermediate of Alectinib, a highly selective and potent anaplastic lymphoma kinase (ALK) inhibitor .

Synthesis Analysis

This compound can be synthesized from the reaction of pinonic acid with bromine in water . It is also an alkaline decomposition product of azalomycin-B, a macrolide antibiotic produced by Streptomyces hygroscopicus var. azalomyceticus .Molecular Structure Analysis

The molecular structure of 2-Methyl-2-(4-methylphenyl)propanoic acid consists of 11 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The average mass is 178.228 Da and the monoisotopic mass is 178.099380 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-2-(4-methylphenyl)propanoic acid include a melting point of 80-81 °C and a boiling point of 120-125 °C . The density is approximately 1.067±0.06 g/cm3 .Applications De Recherche Scientifique

Pharmaceutical Industry

“2-Methyl-2-(4-methylphenyl)propanoic acid” is an impurity of Ibuprofen . Ibuprofen is a commonly used nonsteroidal anti-inflammatory drug (NSAID) that is used for relieving pain, reducing inflammation, and lowering fever. Therefore, this compound is crucial in the pharmaceutical industry for the production and quality control of Ibuprofen .

Enzymatic Esterification

This compound has been used in enzymatic esterification studies . Specifically, it has been used in the resolution of its enantiomers by enzymatic esterification in organic solvent . This process is important in the production of enantiomerically pure compounds, which are often required in pharmaceutical applications .

Analytical Applications

“2-Methyl-2-(4-methylphenyl)propanoic acid” is suitable for use in several analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses . It can be used as a standard in these tests to ensure the accuracy and reliability of the results .

Organic Synthesis

This compound is a versatile chemical compound used in various scientific research. Its unique structure allows for diverse applications, making it an essential component for studies in organic synthesis.

Material Sciences

In material sciences, “2-Methyl-2-(4-methylphenyl)propanoic acid” can be used in the synthesis of new materials. Its unique structure can contribute to the properties of the synthesized materials.

Antibiotic Production

“2-Methyl-2-(4-methylphenyl)propanoic acid” is an alkaline decomposition product of azalomycin-B, a macrolide antibiotic produced by Streptomyces hygroscopicus var. azalomyceticus . This suggests its potential role in the production or synthesis of antibiotics .

Safety And Hazards

Propriétés

IUPAC Name |

2-methyl-2-(4-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8-4-6-9(7-5-8)11(2,3)10(12)13/h4-7H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDBWXXRCCHGQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90494717 | |

| Record name | 2-Methyl-2-(4-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90494717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2-(4-methylphenyl)propanoic acid | |

CAS RN |

20430-18-6 | |

| Record name | 2-Methyl-2-(4-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90494717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one;methyl hydrogen sulfate](/img/structure/B29417.png)

![2-Bromo-1-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-one](/img/structure/B29418.png)

![2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid](/img/structure/B29421.png)